![molecular formula C9H12N2O2 B3367640 Ethyl[(2-nitrophenyl)methyl]amine CAS No. 186797-08-0](/img/structure/B3367640.png)
Ethyl[(2-nitrophenyl)methyl]amine
Overview
Description
Ethyl[(2-nitrophenyl)methyl]amine is part of a group of substances called dialkyl amines . Dialkylamines are organic substances distinguished by two alkyl groups joined to the amino nitrogen .
Synthesis Analysis
The synthesis of Ethyl[(2-nitrophenyl)methyl]amine involves the use of robust transaminases . These enzymes demonstrate good substrate tolerance and an unprecedented robustness for a wild-type transaminase . The reaction starts with the deprotonation of phthalimide by a hydroxide base such as potassium hydroxide (KOH) .Molecular Structure Analysis
The nitrogen atom in most amines, including Ethyl[(2-nitrophenyl)methyl]amine, is sp3 hybridized . Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .Chemical Reactions Analysis
Amines, including Ethyl[(2-nitrophenyl)methyl]amine, are capable of hydrogen bonding . They react with electrophiles in several polar reactions . The lone pair of electrons on the nitrogen atom makes amines electron dense, which makes them highly reactive .Physical And Chemical Properties Analysis
Ethyl[(2-nitrophenyl)methyl]amine is a clear colorless to light yellow liquid . It is part of the dialkyl amines group, which are known for their unique reactivity . Amines of low molar mass, like Ethyl[(2-nitrophenyl)methyl]amine, are quite soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for Ethyl[(2-nitrophenyl)methyl]amine involve the development of efficient synthetic strategies for producing these compounds . There is considerable thrust for the development of novel and efficient amidation reactions . The ability to selectively and efficiently form amide bonds is of paramount importance in organic chemistry .
properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-10-7-8-5-3-4-6-9(8)11(12)13/h3-6,10H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWDZKHLYOUOCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[(2-nitrophenyl)methyl]amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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